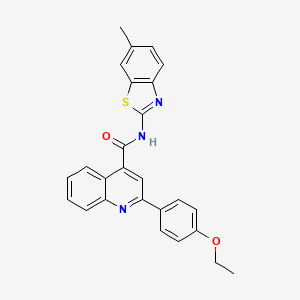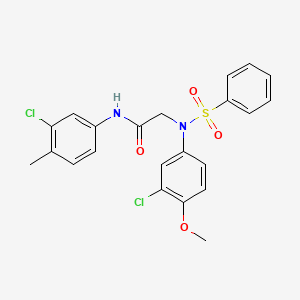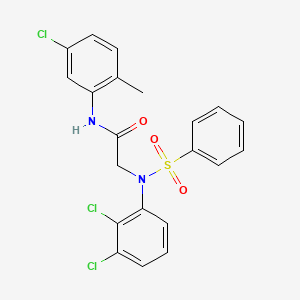
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide, also known as EMBQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. EMBQ belongs to the class of quinolinecarboxamide derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mecanismo De Acción
The precise mechanism of action of 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. One study found that 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. By inhibiting Akt activity, 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has been found to exhibit a range of other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory. 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been found to exhibit antioxidant activity, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been found to exhibit low toxicity in animal studies, suggesting that it may be well-tolerated in humans. However, one limitation of using 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide. One area of interest is the development of new cancer therapies based on 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide or related compounds. Another potential direction is the investigation of 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide's anti-inflammatory and anti-microbial properties for the treatment of inflammatory diseases and infections. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide and to identify potential side effects or toxicity concerns.
Métodos De Síntesis
The synthesis of 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide involves a multi-step process that includes the reaction of 4-ethoxyaniline with 2-bromoacetophenone to form 2-(4-ethoxyphenyl)-1-(2-bromoacetophenone)ethanone. This intermediate is then reacted with 6-methyl-2-mercaptobenzothiazole to form 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with chloroacetyl chloride. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition to its anti-cancer properties, 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been found to exhibit anti-inflammatory and anti-microbial activities, making it a promising candidate for the treatment of inflammatory diseases and infections.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-3-31-18-11-9-17(10-12-18)23-15-20(19-6-4-5-7-21(19)27-23)25(30)29-26-28-22-13-8-16(2)14-24(22)32-26/h4-15H,3H2,1-2H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGKHXKYRYWMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-sec-butylphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5144494.png)
![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)

![8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5144514.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B5144524.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![2-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5144545.png)
![5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)
![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-4,4,4-trifluoro-N-(2-methoxyethyl)butanamide](/img/structure/B5144592.png)

